molecular formula C16H16N4O2S B2463912 Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate CAS No. 893929-51-6

Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

Cat. No. B2463912
M. Wt: 328.39
InChI Key: JREKZHYNYUNISQ-UHFFFAOYSA-N
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Description

“Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate” is a chemical compound. It is part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • A study by Hafez et al. (2016) developed novel pyrazole derivatives, including variants of Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate, which demonstrated significant antimicrobial and anticancer activities. These compounds were evaluated in vitro and some showed higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Inhibition of Adenosine Deaminase

  • La Motta et al. (2009) explored pyrazolo[3,4-d]pyrimidin-4-ones, closely related to the compound , as inhibitors of adenosine deaminase (ADA). Their research found that derivatives of this compound exhibited excellent inhibitory activity, with some demonstrating Ki values in the nanomolar/subnanomolar range. This suggests their potential application in treating diseases related to ADA malfunction, like specific types of cancer and immunodeficiencies (La Motta et al., 2009).

Synthesis for Antitumor Agents

  • Taylor and Patel (1992) synthesized analogues of Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate as part of their research on potent antitumor agents. Their work focused on developing these compounds for their potential in vitro cell growth inhibitory activity, indicating their relevance in cancer research (Taylor & Patel, 1992).

Catalytic Action in Organic Synthesis

  • Miyashita et al. (1990) studied the catalytic action of azolium salts in the formation of derivatives of pyrazolo[3,4-d]pyrimidines, showing their utility in organic synthesis. This work contributes to understanding the chemical properties and synthesis pathways of compounds like Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate (Miyashita, Matsuda, Iijima, & Higashino, 1990).

Serotonin Receptor Antagonism

  • Ivachtchenko et al. (2011) synthesized novel derivatives related to the given compound, revealing their potential as potent antagonists of serotonin 5-HT6 receptors. This implies possible applications in neurological and psychiatric disorders (Ivachtchenko et al., 2011).

properties

IUPAC Name

methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-4-5-13(11(2)6-10)20-15-12(7-19-20)16(18-9-17-15)23-8-14(21)22-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREKZHYNYUNISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331426
Record name methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

CAS RN

893929-51-6
Record name methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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